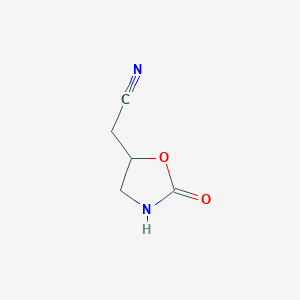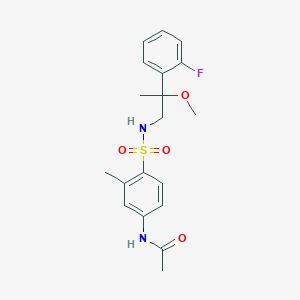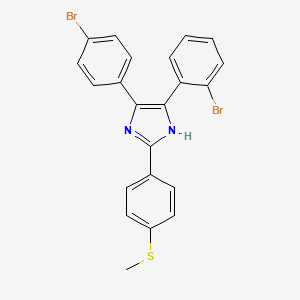
5-(氰甲基)-2-氧代噁唑烷
描述
Synthesis Analysis
The synthesis of similar oxazolidinone compounds involves various chemical reactions. For instance, the synthesis of rivaroxaban, an anticoagulant agent, involves the condensation of 4-(4-aminophenyl)-3-morpholinone with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis
The molecular structure of similar oxazolidinone compounds has been solved with single-crystal X-ray diffraction . In these structures, the molecules are arranged three-dimensionally in an interlocked manner, stabilized by strong O–H⋯O and weaker C–H⋯O and π⋯π interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar oxazolidinone compounds have been studied. For example, the synthesis of rivaroxaban involves various stages where potential impurities arise. These impurities were controlled selectively by designing reaction conditions and tuning the crystallization parameters .作用机制
Target of Action
Oxazolidine derivatives, to which this compound belongs, are known to be key intermediates in the production of many biologically active compounds .
Mode of Action
For instance, they participate in metal-free domino annulation/Mannich reactions and transition metal-catalyzed cascade reactions .
Biochemical Pathways
Oxazolidine derivatives are known to be involved in a variety of biochemical pathways due to their role as intermediates in the synthesis of many biologically active compounds .
Result of Action
Given its classification as an oxazolidine derivative, it is likely involved in the synthesis of various biologically active compounds .
实验室实验的优点和局限性
The advantages of using 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile in lab experiments include its unique chemical structure, which makes it an attractive building block for the synthesis of various organic compounds and metal complexes. 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile is also relatively easy to synthesize using various methods. However, the limitations of using 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile in lab experiments include its low solubility in water and its potential toxicity. Careful control of reaction conditions and purification steps is required to obtain a pure product.
未来方向
There are several future directions for the use of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile in scientific research. One potential direction is the synthesis of new chiral oxazolidinones using 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile as a building block. These compounds have potential applications in drug discovery. Another potential direction is the synthesis of new metal complexes using 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile as a ligand. These complexes have potential applications in catalysis and material science. Additionally, the biochemical and physiological effects of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile should be further studied to determine its potential applications in medicine and biology.
Conclusion:
In conclusion, 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile is a versatile organic compound with potential applications in scientific research. The synthesis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product. 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile has potential applications in a wide range of scientific research fields, including organic chemistry, medicinal chemistry, and material science. The unique chemical structure of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile makes it an attractive building block for the synthesis of various organic compounds and metal complexes. The biochemical and physiological effects of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile should be further studied to determine its potential applications in medicine and biology.
科学研究应用
生物活性化合物的合成
1,3-噁唑烷-2-酮片段是“5-(氰甲基)-2-氧代噁唑烷”的一部分,存在于许多生物活性化合物中 . 噁唑烷酮衍生物对创建具有低耐药性的新型抗菌药物特别感兴趣 .
抗菌药物的开发
这类化合物中的三种,利奈唑胺、替地唑胺和康替唑胺,已用于临床实践,大约有十多种衍生物处于临床试验的不同阶段 . 大量出版物和一些综述论文证实了噁唑烷酮的重要性及其日益增长的关注度 .
噁唑烷-2-酮的合成
在三氮杂双环癸烯催化条件下,从N-取代的缩水甘油基氨基甲酸酯合成4-羟甲基-1,3-噁唑烷-2-酮 . 缩水甘油基氨基甲酸酯的芳香族取代基中的供电子基团有助于提高产物的产率 .
抗血栓剂
化合物“5-氯-N-({(5S)-2-氧代-3-[4-(3-氧代吗啉-4-基)苯基]-1,3-噁唑烷-5-基}甲基)噻吩-2-甲酰胺”是一种新型抗血栓剂 . 它目前正在进行临床开发,用于预防和治疗血栓栓塞性疾病 .
利伐沙班的合成
“5-(氰甲基)-2-氧代噁唑烷”用于合成利伐沙班 ,这是一种广泛用于预防中风和全身栓塞的抗凝血药物。
不对称醛醇缩合/柯蒂斯反应
该化合物用于通过不对称醛醇缩合/柯蒂斯反应进行噁唑烷-2-酮的立体选择性合成 . 这种策略允许直接简洁地不对称全合成(-)-环氧他唑酮 .
属性
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-2-1-4-3-7-5(8)9-4/h4H,1,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGMWQJAZLQEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459173.png)

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2459178.png)
![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2459180.png)
![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)

![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)

